1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Overview
Description
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as Tetramethyl acetyloctahydronaphthalenes, is the olfactory receptors in the human nose . This compound is a synthetic ketone fragrance used in various products such as perfumes, laundry products, and cosmetics . It interacts with these receptors to produce a woody, slightly ambergris odor, reminiscent of clean human skin .
Mode of Action
The compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its unique scent
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When this compound binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic . This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.
Result of Action
The primary result of the action of this compound is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions .
Properties
IUPAC Name |
1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPMIYRDYQNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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